7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 1101864-54-3) is a bicyclic heterocyclic compound with a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . The structure comprises a fused imidazole and pyrazine ring system, with a methyl group at the 7-position and a carboxylic acid moiety at the 2-position. Its predicted density is 1.45 g/cm³, boiling point 443.1°C, and pKa 7.77, indicating moderate aqueous solubility under physiological conditions .
Properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10-2-3-11-4-6(8(12)13)9-7(11)5-10/h4H,2-3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWYWSBNOEZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=C(N=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industry, 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can be utilized in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine vs. Pyrazine Cores
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic Acid Derivatives Key Differences: Pyrimidine rings (two nitrogen atoms at 1,3-positions) vs. Biological Activity: Hydrazone derivatives of pyrimidine analogs (e.g., compounds 8d–f) exhibit potent antibacterial activity against E. coli and S. aureus (30–33 mm inhibition zones) . The pyrazine-based target compound may have reduced antibacterial efficacy due to differences in nitrogen positioning, which affects target binding .
Substituted Tetrahydroimidazo[1,2-a]pyrazine Derivatives
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Structural Modifications : Incorporation of a Boc (tert-butoxycarbonyl) group increases molecular weight (267.28 g/mol ) and lipophilicity compared to the methyl-carboxylic acid derivative .
- Applications : Primarily used as a synthetic intermediate for drug discovery, enabling selective deprotection for further functionalization .
BIM-46174 and BIM-46187
- Key Features : Dimeric tetrahydroimidazo[1,2-a]pyrazines with thiopropyl and cyclohexylmethyl substituents.
- Activity : Potent inhibitors of Gαq protein signaling, with applications in cancer therapy. Their bulkier substituents enhance cell permeability and target affinity compared to the simpler methyl-carboxylic acid derivative .
Functional Group Variations
Hydrazone Derivatives (e.g., 8a–k in )
- Functional Groups : Replacement of the carboxylic acid with hydrazone linkages (e.g., –N=CH–Ar) enhances antibacterial activity due to improved membrane penetration and target interaction .
- Synthesis : Prepared via condensation of carbohydrazide intermediates with aromatic aldehydes (80–92% yields) .
- 7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Core Heterocycle: Pyridine (one nitrogen) instead of pyrazine (two nitrogens) reduces polarity and alters pharmacokinetic properties. No direct bioactivity data are reported, but pyridine analogs are explored for antiviral and anti-inflammatory applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Accessibility : The target compound’s methyl and carboxylic acid groups simplify synthesis compared to Boc-protected or dimeric analogs, which require multi-step protocols .
- Activity Trends : Pyrimidine-based hydrazones outperform pyrazine derivatives in antibacterial contexts, likely due to optimized nitrogen positioning for bacterial target binding .
Biological Activity
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is , with a molecular weight of approximately 180.21 g/mol. The compound contains a fused imidazo-pyrazine ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 180.21 g/mol |
| CAS Number | [Pending] |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyrazines exhibit antimicrobial properties. For instance, compounds similar to 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid have shown activity against various bacterial strains including Mycobacterium tuberculosis, with inhibition rates reaching up to 72% in certain cases . This suggests potential applications in treating infections caused by resistant strains.
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). It acts as an antagonist to orexin receptors (OX1 and OX2), which are involved in regulating arousal and wakefulness. Studies have shown that this compound can decrease alertness and increase REM sleep time in animal models . This property may make it beneficial for treating sleep disorders.
Case Studies
- Antitubercular Activity : A study demonstrated that certain derivatives of pyrazine-2-carboxylic acids exhibited significant antitubercular activity. The structure-activity relationship was analyzed to optimize the efficacy against Mycobacterium tuberculosis .
- Sleep Disorders : In a rat model of post-traumatic stress disorder (PTSD), the administration of tetrahydroimidazo[1,2-a]pyrazine derivatives resulted in improved sleep patterns and reduced anxiety-like behaviors, suggesting therapeutic potential for PTSD and other anxiety disorders .
The biological activity of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is primarily attributed to its interaction with specific receptors in the body:
- Orexin Receptor Antagonism : By blocking orexin receptors, the compound modulates pathways involved in sleep regulation and stress response.
- Antimycobacterial Mechanism : The exact mechanism by which this compound inhibits Mycobacterium tuberculosis is still under investigation but may involve disruption of bacterial metabolism or cell wall synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
